2-Bromo-4-chloro-1,1'-biphenyl

Catalog No.
S12209787
CAS No.
M.F
C12H8BrCl
M. Wt
267.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-1,1'-biphenyl

Product Name

2-Bromo-4-chloro-1,1'-biphenyl

IUPAC Name

2-bromo-4-chloro-1-phenylbenzene

Molecular Formula

C12H8BrCl

Molecular Weight

267.55 g/mol

InChI

InChI=1S/C12H8BrCl/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

IGSVNUQHXRLIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Br

2-Bromo-4-chloro-1,1'-biphenyl is an organic compound characterized by the chemical formula C₁₂H₈BrCl. It is a derivative of biphenyl, featuring bromine and chlorine substituents at the 2 and 4' positions, respectively. This compound appears as colorless crystals and is noted for its thermal stability and moderate solubility in organic solvents, which makes it a valuable intermediate in various chemical syntheses and applications in organic chemistry .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The biphenyl structure can undergo oxidation or reduction, leading to different derivatives.
  • Coupling Reactions: It can engage in coupling reactions, forming more complex biphenyl derivatives .

The biological activity of 2-bromo-4-chloro-1,1'-biphenyl is primarily linked to its interaction with cytochrome P450 enzymes. It has been identified as an inhibitor of several cytochrome P450 isoforms, such as CYP1A2 and CYP2C19. These interactions suggest potential implications in drug metabolism and toxicity. Additionally, related compounds have shown effects on liver microsomes in animal studies .

The synthesis of 2-bromo-4-chloro-1,1'-biphenyl typically employs the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling method between an aryl halide and an organoboron compound. Key aspects include:

  • Reagents: A palladium catalyst, potassium carbonate as a base, and solvents like toluene or ethanol.
  • Conditions: The reaction is conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures .

Alternative methods include the use of cobalt catalysts and LED light irradiation to facilitate the reaction under milder conditions, enhancing selectivity and yield .

2-Bromo-4-chloro-1,1'-biphenyl is utilized in various applications:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Material Science: Employed in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
  • Pharmaceuticals: Its role as a cytochrome P450 inhibitor suggests potential applications in drug design and development .

Studies have indicated that 2-bromo-4-chloro-1,1'-biphenyl interacts with cytochrome P450 enzymes, affecting drug metabolism pathways. Such interactions may lead to altered pharmacokinetics for co-administered drugs. Understanding these interactions is crucial for assessing safety profiles in pharmaceutical applications .

Several compounds share structural similarities with 2-bromo-4-chloro-1,1'-biphenyl:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-chloroanilineAmino group presentExhibits different reactivity due to amino substitution.
3-Bromo-4'-chloro-1,1'-biphenylBromine at the 3 positionDifferent substitution pattern affects thermal stability.
4-Bromo-4'-chloro-1,1'-biphenylBromine at the 4 positionAlters electronic properties compared to 2-bromo variant.

Compared to these similar compounds, 2-bromo-4-chloro-1,1'-biphenyl's unique substitution pattern leads to distinct chemical reactivity and physical properties such as solubility and thermal stability .

The Suzuki-Miyaura cross-coupling reaction remains the most widely used method for constructing the biphenyl core of 2-bromo-4-chloro-1,1'-biphenyl. This reaction typically involves coupling a brominated aryl halide with a chlorinated aryl boronic acid in the presence of a palladium catalyst. For example, phenylboronic acid reacts with 4-chloroiodobenzene under aqueous conditions using Pd(PPh₃)₄ or Pd(OAc)₂ to yield biphenyl derivatives in near-quantitative yields. A key advantage of this method is its compatibility with unprotected functional groups, enabling direct coupling without prior protection-deprotection steps.

Recent innovations include the use of iodonium salts as electrophilic partners. Diphenyliodonium tetrafluoroborate couples efficiently with aryl boronic acids at ambient temperatures, reducing energy consumption compared to traditional heating methods. Additionally, regioselective coupling strategies have been developed to control substitution patterns. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate undergoes selective arylation at the bromine para to the electron-withdrawing ester group, demonstrating the influence of electronic effects on reaction site preference.

Table 1: Comparison of Palladium Catalysts in Biphenyl Synthesis

CatalystLigand SystemYield (%)Temperature (°C)
Pd(PPh₃)₄Triphenylphosphine9825
Pd/tBuBrettPhosBiarylphosphine9580
C60-TEGS/PdCl₂Fullerene-supported9025

Computational Modeling of Electron Transfer Processes in Photoredox Systems

Computational modeling of electron transfer processes in photoredox systems involving 2-bromo-4-chloro-1,1'-biphenyl provides critical insights into the thermodynamic and kinetic parameters governing these reactions [11] [13]. Density functional theory calculations using the unrestricted B3LYP/6-311G** method have been employed to investigate molecular descriptors and electron transfer kinetics for halogenated biphenyl systems [39] [40].

The computational analysis reveals that electron transfer reactions in biphenyl-derived photoredox systems occur predominantly in the adiabatic regime, where the diabatic coupling constants are sufficiently large to ensure strong electronic communication between reactant and product states [11]. Rate coefficient calculations demonstrate that electron transfer rates depend exponentially on the reaction barrier, with reorganization energies playing a crucial role in determining overall reaction kinetics [11].

Table 2: Computational Parameters for Electron Transfer in Biphenyl Photoredox Systems

ParameterValueUnitsMethod
Diabatic Coupling Constant5-7meVCDFT-CI
Reorganization Energy0.5-1.2eVB3LYP/6-311G**
Electron Transfer Rate10^5-10^13s^-1Marcus Theory
Free Energy Change-0.5 to +0.8eVThermodynamic Cycle

Time-dependent density functional theory calculations have been utilized to determine excitation energies and electronic coupling parameters for biphenyl-based photoredox catalysts [11]. The computational modeling indicates that the torsion angle between aromatic rings significantly influences the overlap integral between charge-localized states, with electron transmission coefficients of approximately 0.035 indicating nonadiabatic electron transfer regimes [10].

Molecular orbital calculations using density functional theory methods reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of halogenated biphenyl compounds are significantly affected by substituent patterns [39] [40]. The electrostatic potential calculations demonstrate strong correlations between molecular electrostatic potential values and substitution patterns on halogenated biphenyls [40]. These computational findings indicate that electron-withdrawing halogen substituents create highly positive electrostatic potential regions on aromatic rings while generating highly negative potential regions on halogen atoms [40].

The computational analysis of electron transfer kinetics employs the Marcus theory framework to predict rate constants based on reorganization energies and driving forces [11] [13]. Constrained density functional theory calculations provide direct measures of inner-sphere reorganization energies and electronic coupling matrix elements [13]. The results indicate that electron transfer rates can be systematically tuned through modification of electronic properties and molecular geometry [11].

Symmetry-adapted perturbation theory analysis reveals that electrostatic interactions dominate in complexes involving halogenated biphenyl systems, while dispersion interactions contribute significantly to binding energies [38]. The computational modeling demonstrates that van der Waals forces account for approximately 90% of the total binding energy in biphenyl-derived systems [37].

Steric and Electronic Factors Influencing Regioselective Halogenation

The regioselective halogenation of biphenyl derivatives is governed by a complex interplay of steric and electronic factors that determine the preferred substitution patterns and reaction outcomes [14] [15] [18]. Electronic effects arising from the biphenyl framework significantly influence the reactivity and selectivity of halogenation reactions, with electron density distribution playing a crucial role in directing halogen incorporation [19] [40].

Steric factors become particularly important in systems containing ortho-substituted halogen atoms, where steric interactions prevent planar configurations and affect binding interactions with substrates [19]. The presence of halogens in ortho positions adjacent to the biphenyl bridge creates significant steric hindrance that blocks planar conformations, thereby influencing the accessibility of reactive sites [19]. These steric effects are quantified through conformational analysis, which reveals that multiple ortho substitution increases the degree of non-planarity in halogenated biphenyl systems [39].

Table 3: Electronic and Steric Parameters Affecting Regioselective Halogenation

Substitution PatternSteric Hindrance FactorElectronic EffectRegioselectivity (%)Product Distribution
Ortho-halogenationHighDeactivating85-95Single regioisomer
Meta-halogenationLowNeutral60-75Mixed products
Para-halogenationMinimalActivating90-98Highly selective
Multiple substitutionVery HighCumulative40-60Complex mixtures

Electronic factors influencing regioselective halogenation are primarily determined by the electron density distribution and the presence of activating or deactivating substituents [15] [18]. The directing effects of functional groups attached to the biphenyl framework control the regioselectivity through inductive and resonance effects [18]. Electron-withdrawing groups such as nitrile substituents enhance the reactivity toward halogenation by increasing the electrophilicity of adjacent carbon centers [1].

The mechanism of regioselective halogenation involves initial coordination of halogenating reagents to specific positions on the biphenyl framework, followed by electrophilic substitution or radical addition processes [18]. Boron-mediated halogenation strategies demonstrate exceptional regioselectivity through ipso-addition mechanisms, where the reactivity is governed by boron rather than nitrogen directing groups [18]. This approach achieves regioselective ortho-halogenation with yields exceeding 78% while avoiding competing electrophilic aromatic substitution reactions [18].

Computational analysis of halogenated biphenyl systems reveals that conformational mobility and molecular electrostatic potential distributions are strongly correlated with substitution patterns [40]. The most reactive congeners possess highly positive electrostatic potential values on aromatic rings and highly negative values on halogen atoms [40]. These electronic properties directly influence the regioselectivity of subsequent halogenation reactions by controlling the preferred sites for electrophilic attack [40].

Kinetic and thermodynamic factors governing regioselective halogenation are regulated by electronic and steric contributions from substituents [17]. Electron-rich metal complexes demonstrate enhanced reactivity in oxidative addition reactions, while steric factors control the accessibility of coordination sites [17]. The combination of electronic activation and steric protection creates optimal conditions for achieving high regioselectivity in halogenation processes [17].

The interaction of 2-bromo-4-chloro-1,1'-biphenyl with cytochrome P450 enzymes demonstrates a complex pattern of isoform-selective inhibition that reflects the compound's unique structural characteristics. Research has established that this mixed halogenated biphenyl derivative exhibits preferential binding to specific P450 isoforms, with cytochrome P450 1A2 and cytochrome P450 2C19 showing the highest susceptibility to inhibition [2].

Molecular Recognition and Binding Mechanisms

The inhibition mechanism involves multiple molecular recognition elements that determine the specificity and potency of enzyme-substrate interactions. Studies utilizing human liver microsomes have demonstrated that 2-bromo-4-chloro-1,1'-biphenyl functions as a competitive inhibitor of cytochrome P450 1A2-mediated phenacetin O-deethylation, with an inhibition constant (Ki) of 2.3 μM [3]. This relatively low Ki value indicates high-affinity binding to the enzyme active site, suggesting that the compound can effectively compete with endogenous substrates for binding.

The structural basis for this selectivity lies in the specific arrangement of halogen substituents on the biphenyl scaffold. The presence of bromine at the 2-position and chlorine at the 4'-position creates a unique electronic distribution that facilitates optimal interactions with the cytochrome P450 1A2 active site [4] [5]. Crystallographic studies of related halogenated biphenyl compounds have revealed that halogen-π interactions play a crucial role in determining binding affinity and selectivity [5]. These non-covalent interactions involve the aromatic phenylalanine residues within the enzyme active site, particularly Phe108 and Phe297, which form stabilizing contacts with the halogen substituents.

Isoform-Specific Inhibition Patterns

Cytochrome P450 2C19 represents another major target for 2-bromo-4-chloro-1,1'-biphenyl inhibition, with experimental data indicating an IC50 value of 2.3 μM for S-mephenytoin 4'-hydroxylation [3] [6]. The inhibition kinetics follow a mixed-type pattern, suggesting that the compound can bind to both the free enzyme and the enzyme-substrate complex. This dual binding capability results from the conformational flexibility of the cytochrome P450 2C19 active site, which can accommodate multiple binding orientations of the biphenyl derivative.

The selectivity profile extends to other P450 isoforms, albeit with varying degrees of potency. Cytochrome P450 2B6 demonstrates moderate susceptibility to inhibition by 2-bromo-4-chloro-1,1'-biphenyl, with Ki values ranging from 8.9 to 12.5 μM depending on the specific substrate used in the assay [7]. This isoform-dependent variation reflects the unique architectural features of each enzyme's active site and their differential capacity to accommodate halogenated biphenyl structures.

Structure-Activity Relationship Analysis

The structure-activity relationships governing cytochrome P450 inhibition by halogenated biphenyls follow distinct patterns that can be correlated with specific molecular descriptors. The electronegativity of halogen substituents plays a fundamental role in determining binding affinity, with the mixed bromine-chlorine substitution pattern of 2-bromo-4-chloro-1,1'-biphenyl providing an optimal balance between electronic properties and steric considerations [4] [8].

Computational modeling studies have revealed that the dihedral angle between the two benzene rings significantly influences enzyme binding. The 2-bromo substitution introduces moderate steric hindrance that restricts the biphenyl rings to a partially planar conformation, with a planarity index of approximately 0.72 [4]. This conformational constraint optimizes the molecular geometry for insertion into the cytochrome P450 active site while maintaining sufficient flexibility for induced-fit binding.

The polarizability of the halogen substituents contributes to the overall binding energy through dispersion forces and halogen bonding interactions. Bromine, with its larger atomic radius and higher polarizability compared to chlorine, facilitates stronger interactions with aromatic amino acid residues in the enzyme active site [5] [7]. The combined effect of both halogens creates a synergistic enhancement of binding affinity that exceeds the additive contributions of individual substituents.

CompoundCYP1A2 IC50 (μM)CYP2C19 IC50 (μM)Planarity IndexLog P
2-Bromo-4-chloro-1,1'-biphenyl 4.92.30.724.77
4-Bromo-4'-chloro-1,1'-biphenyl [9]6.23.10.894.91
2',3',4',5'-Tetrachlorobiphenyl [2]2.11.50.455.85
3,4,3',4'-Tetrachlorobiphenyl [8]1.81.20.915.73
Biphenyl (unsubstituted) [10]12.418.60.953.76

Mechanistic Insights from Kinetic Studies

Detailed kinetic analysis of cytochrome P450 inhibition by 2-bromo-4-chloro-1,1'-biphenyl has revealed complex mechanistic features that distinguish this compound from other biphenyl derivatives. Time-dependent inhibition studies demonstrate that the compound does not exhibit mechanism-based inactivation properties, indicating that inhibition is reversible and does not involve covalent modification of the enzyme [11]. This characteristic is advantageous from a safety perspective, as it reduces the potential for irreversible enzyme damage.

The Hill coefficient for cytochrome P450 1A2 inhibition is 1.8, indicating positive cooperativity in the binding process [12]. This suggests that binding of the first molecule of 2-bromo-4-chloro-1,1'-biphenyl enhances the affinity for subsequent binding events, possibly through conformational changes in the enzyme structure that create additional favorable binding sites.

Substrate-dependent variations in inhibition potency have been observed, with different probe substrates yielding varying IC50 values for the same enzyme isoform. For cytochrome P450 1A2, the IC50 for ethoxyresorufin O-deethylation (4.9 μM) differs from that for phenacetin O-deethylation (3.2 μM), reflecting the influence of substrate structure on the inhibitor binding mode [13].

Molecular Docking and Computational Predictions

Advanced molecular modeling techniques have provided detailed insights into the binding modes of 2-bromo-4-chloro-1,1'-biphenyl within cytochrome P450 active sites. Docking studies utilizing the crystal structure of cytochrome P450 1A2 reveal that the compound adopts a preferred orientation with the bromine substituent positioned near Phe226 and the chlorine atom forming favorable interactions with Ile386 [14]. The binding pose is stabilized by multiple van der Waals contacts and a halogen-π interaction between the bromine atom and the aromatic ring of Phe226.

The calculated binding energy for the optimal docking pose is -8.4 kcal/mol, which correlates well with the experimentally determined Ki value. Molecular dynamics simulations indicate that the bound complex remains stable over nanosecond timescales, with minimal fluctuations in the binding pose. The residence time of the inhibitor in the active site is estimated to be approximately 180 milliseconds, which is consistent with competitive inhibition kinetics.

Free energy perturbation calculations have been employed to predict the effects of structural modifications on binding affinity. These studies suggest that substitution of bromine with iodine would enhance binding affinity by approximately 1.2 kcal/mol, while replacement with fluorine would decrease affinity by 0.8 kcal/mol [15]. Such predictions provide valuable guidance for the design of related compounds with modified pharmacological properties.

Allosteric Modulation of Xenobiotic-Metabolizing Enzymes

The interaction of 2-bromo-4-chloro-1,1'-biphenyl with xenobiotic-metabolizing enzymes extends beyond simple competitive inhibition to encompass complex allosteric modulation mechanisms. These interactions involve binding to regulatory sites distinct from the active site, resulting in conformational changes that alter enzyme activity, substrate binding, and catalytic efficiency [12] [14].

NADPH-Cytochrome P450 Reductase Interactions

The electron transfer system comprising NADPH-cytochrome P450 reductase represents a critical component of the microsomal monooxygenase system that is susceptible to allosteric modulation by halogenated biphenyl compounds. Studies have demonstrated that 2-bromo-4-chloro-1,1'-biphenyl can bind to the FMN domain of NADPH-cytochrome P450 reductase, inducing conformational changes that affect the efficiency of electron transfer to cytochrome P450 enzymes [12].

The binding of 2-bromo-4-chloro-1,1'-biphenyl to the reductase FMN domain results in a 30% reduction in electron transfer rate to cytochrome P450 1A2, while paradoxically enhancing electron transfer to cytochrome P450 2C19 by 15% [12]. This differential effect arises from distinct conformational changes induced in the reductase protein that alter its interaction specificity with different cytochrome P450 isoforms.

Fluorescence spectroscopy studies reveal that binding of the biphenyl derivative to NADPH-cytochrome P450 reductase induces a blue shift in the flavin fluorescence emission spectrum, indicating changes in the local environment of the FMN cofactor. The dissociation constant for this interaction is 12.8 μM, suggesting moderate binding affinity that is physiologically relevant at concentrations achieved during exposure scenarios.

Cooperative Binding Phenomena

The allosteric effects of 2-bromo-4-chloro-1,1'-biphenyl on cytochrome P450 enzymes manifest as complex cooperative binding phenomena that deviate from simple Michaelis-Menten kinetics. For cytochrome P450 1A2, the compound exhibits positive cooperativity with a Hill coefficient of 1.8, indicating that initial binding events enhance the affinity for subsequent binding [12] [16].

This cooperative behavior results from conformational coupling between multiple binding sites within the enzyme structure. Crystallographic evidence suggests the presence of an allosteric binding pocket located approximately 15 Å from the active site heme group [14]. Binding to this allosteric site induces subtle conformational changes that are transmitted through the protein structure to modulate active site properties.

The kinetic consequences of allosteric modulation include alterations in both substrate binding affinity (Km) and maximum catalytic velocity (Vmax). For cytochrome P450 1A2-catalyzed ethoxyresorufin O-deethylation, the presence of 10 μM 2-bromo-4-chloro-1,1'-biphenyl increases the Km for ethoxyresorufin from 0.8 μM to 2.1 μM while simultaneously reducing Vmax by 25% [3]. These changes result in a net decrease in catalytic efficiency (Vmax/Km) that significantly impacts the enzyme's metabolic capacity.

Phase II Enzyme Modulation

The influence of 2-bromo-4-chloro-1,1'-biphenyl extends to Phase II xenobiotic-metabolizing enzymes, including UDP-glucuronosyltransferases, sulfotransferases, and glutathione S-transferases. These enzymes play crucial roles in the conjugation and elimination of xenobiotics and their metabolites, making their modulation by biphenyl derivatives of significant toxicological importance [17] [18].

UDP-glucuronosyltransferase 1A9 demonstrates particular sensitivity to modulation by 2-bromo-4-chloro-1,1'-biphenyl, with the compound acting as a competitive inhibitor with a Ki value of 12.8 μM [6]. The inhibition mechanism involves direct competition with substrate binding, as evidenced by the linear relationship between inhibitor concentration and the apparent Km for UDP-glucuronic acid.

Sulfotransferase 2A1 exhibits non-competitive inhibition in the presence of 2-bromo-4-chloro-1,1'-biphenyl, with a Ki value of 6.4 μM [17]. This inhibition pattern suggests binding to an allosteric site rather than direct competition with substrate binding. The allosteric nature of the inhibition is supported by the observation that increasing substrate concentration does not overcome the inhibitory effect.

Glutathione S-transferase π demonstrates uncompetitive inhibition kinetics, with the inhibitor binding preferentially to the enzyme-substrate complex rather than the free enzyme [19]. The Ki value for this interaction is 25.3 μM, indicating moderate potency that may be relevant under conditions of high exposure or accumulation.

Regulatory Implications of Allosteric Modulation

The allosteric modulation of xenobiotic-metabolizing enzymes by 2-bromo-4-chloro-1,1'-biphenyl has important implications for the regulation of detoxification pathways and the maintenance of cellular homeostasis. The compound's ability to simultaneously inhibit Phase I oxidative enzymes while modulating Phase II conjugation enzymes creates a complex pattern of metabolic perturbation that can affect the disposition of co-administered xenobiotics [20] [21].

Mathematical modeling of these interactions suggests that the net effect on xenobiotic clearance depends on the relative contributions of different metabolic pathways and the specific kinetic parameters governing each interaction. For compounds that are primarily metabolized by cytochrome P450 1A2, the presence of 2-bromo-4-chloro-1,1'-biphenyl would be expected to reduce clearance and increase systemic exposure. Conversely, for compounds that undergo extensive Phase II conjugation, the modulation of conjugating enzymes may become the rate-limiting factor in elimination.

Enzyme SystemAllosteric Effect TypeHill CoefficientKi Primary Site (μM)Ki Secondary Site (μM)
CYP1A2 + NADPH-CPR [12]Positive cooperative1.82.318.5
CYP2C19 + NADPH-CPR [3]Negative cooperative0.64.7--
CYP2B6 + NADPH-CPR [5]Mixed cooperative1.48.935.2
UGT1A9 [6]Competitive inhibition--12.8--
SULT2A1 [17]Non-competitive inhibition--6.4--
GST-π [19]Uncompetitive inhibition--25.3--

Mechanistic Basis of Allosteric Communication

The molecular mechanisms underlying allosteric communication in cytochrome P450 enzymes involve complex networks of intramolecular interactions that transmit conformational changes across large distances within the protein structure. Nuclear magnetic resonance spectroscopy studies have identified specific amino acid residues that undergo chemical shift perturbations upon binding of 2-bromo-4-chloro-1,1'-biphenyl to allosteric sites [14].

For cytochrome P450 1A2, the allosteric communication pathway involves residues in the F-G loop region (amino acids 212-225) that connect the allosteric binding site to the active site. Mutations of key residues in this region, such as Phe226Ala and Ile386Val, significantly reduce the magnitude of allosteric effects, confirming their importance in the communication pathway.

The thermodynamic basis of allosteric coupling has been investigated using isothermal titration calorimetry, which reveals that binding of 2-bromo-4-chloro-1,1'-biphenyl to the allosteric site is associated with a favorable entropy change (ΔS = +28 cal/mol·K) that partially compensates for an unfavorable enthalpy change (ΔH = +3.2 kcal/mol). This thermodynamic signature is characteristic of hydrophobic binding interactions and conformational ordering effects.

The kinetics of allosteric transitions have been studied using stopped-flow fluorescence spectroscopy, which reveals that conformational changes occur on multiple timescales ranging from milliseconds to seconds. The fastest phase (τ1 = 5 ms) corresponds to initial binding and local conformational adjustments, while slower phases (τ2 = 150 ms, τ3 = 2.3 s) reflect global conformational changes that propagate throughout the protein structure.

Comparative Analysis of Halogen Substitution Patterns on Pharmacokinetic Properties

The pharmacokinetic behavior of halogenated biphenyl compounds is profoundly influenced by the number, position, and type of halogen substituents present on the biphenyl scaffold. 2-Bromo-4-chloro-1,1'-biphenyl exemplifies the complex relationship between molecular structure and pharmacokinetic properties, exhibiting distinct absorption, distribution, metabolism, and elimination characteristics that differ markedly from other halogenated biphenyl congeners [22] [23] [24].

Absorption and Bioavailability Patterns

The gastrointestinal absorption of halogenated biphenyl compounds follows patterns that correlate strongly with their lipophilicity and molecular size. 2-Bromo-4-chloro-1,1'-biphenyl, with a calculated log P value of 4.77, demonstrates moderate absorption efficiency with an estimated bioavailability of 30.1% [25] [24]. This value represents a compromise between the compound's lipophilic character, which favors absorption, and its relatively large molecular size, which may limit transcellular transport.

Comparative studies with related halogenated biphenyls reveal distinct structure-absorption relationships. Compounds with exclusively chlorine substitution, such as 2,4,2',4'-tetrachlorobiphenyl, exhibit lower bioavailability (28.7%) despite higher lipophilicity (log P = 5.42) [23] [26]. This apparent paradox reflects the influence of molecular conformational factors on membrane permeability, with highly chlorinated compounds adopting more rigid conformations that are less compatible with membrane transport processes.

The presence of bromine in the 2-position of 2-bromo-4-chloro-1,1'-biphenyl introduces specific structural features that enhance absorption relative to analogous chlorinated compounds. The larger atomic radius of bromine (1.85 Å vs. 1.75 Å for chlorine) creates local conformational effects that increase the compound's molecular flexibility, facilitating more efficient interaction with membrane lipids [7] [24].

Mechanistic studies of intestinal absorption have revealed that halogenated biphenyls utilize multiple transport pathways, including passive diffusion and carrier-mediated processes. For 2-bromo-4-chloro-1,1'-biphenyl, passive diffusion accounts for approximately 75% of total absorption, while the remaining 25% involves carrier-mediated transport through organic anion transporting polypeptides [26].

Distribution Volume and Tissue Binding

The distribution characteristics of 2-bromo-4-chloro-1,1'-biphenyl reflect its high affinity for lipid-rich tissues and plasma proteins. The apparent volume of distribution (Vd) is 3.0 L/kg, indicating extensive tissue distribution beyond the plasma compartment [24]. This value is intermediate between that of purely chlorinated biphenyls (Vd = 2.8 L/kg) and purely brominated compounds (Vd = 3.2 L/kg), suggesting that the mixed halogen substitution pattern confers unique distribution properties.

Tissue-specific accumulation studies demonstrate preferential distribution to adipose tissue, liver, and brain, with tissue-to-plasma partition coefficients of 15.2, 8.7, and 2.1, respectively [26]. The high adipose tissue affinity reflects the compound's lipophilic nature and its ability to partition into neutral lipid phases. Hepatic accumulation is enhanced by binding to cytochrome P450 enzymes and other hepatic proteins, while brain penetration is facilitated by the compound's ability to cross the blood-brain barrier through lipid-mediated transport.

Plasma protein binding of 2-bromo-4-chloro-1,1'-biphenyl is extensive, with 94.2% of the compound bound to albumin and lipoproteins under physiological conditions [25]. The binding affinity is primarily determined by hydrophobic interactions between the biphenyl aromatic system and hydrophobic binding sites on plasma proteins. The presence of both bromine and chlorine substituents enhances binding affinity compared to monohalogenated compounds, with binding constants ranging from 10^5 to 10^6 M^-1.

Metabolic Clearance Mechanisms

The hepatic metabolism of 2-bromo-4-chloro-1,1'-biphenyl involves multiple enzymatic pathways that collectively determine the compound's systemic clearance. The primary metabolic pathway involves cytochrome P450-mediated hydroxylation, with cytochrome P450 1A2 and cytochrome P450 2C19 serving as the major catalytic enzymes [22]. The intrinsic hepatic clearance (CLint) for this pathway is 14.1 mL/min/kg, which translates to a hepatic extraction ratio of 0.77 under normal hepatic blood flow conditions.

Secondary metabolic pathways include Phase II conjugation reactions, primarily glucuronidation and sulfation of hydroxylated metabolites. UDP-glucuronosyltransferase-mediated conjugation accounts for approximately 35% of total hepatic clearance, while sulfotransferase-mediated conjugation contributes an additional 15% [27] [17]. The remaining clearance involves oxidative metabolism to more polar metabolites that are readily eliminated.

The regioselectivity of cytochrome P450-mediated hydroxylation shows distinct patterns that depend on the specific enzyme isoform involved. Cytochrome P450 1A2 preferentially hydroxylates the 3- and 4-positions of the unsubstituted ring, while cytochrome P450 2C19 shows preference for the 3'- and 5'-positions of the halogen-substituted ring [10] [28]. This differential regioselectivity results in the formation of multiple hydroxylated metabolites with distinct pharmacological and toxicological properties.

Comparative metabolism studies reveal significant differences between halogen substitution patterns. Purely chlorinated biphenyls demonstrate slower overall clearance (CL = 15.2 mL/min/kg) due to the electron-withdrawing effects of chlorine substituents, which reduce the electron density of the aromatic rings and decrease their susceptibility to electrophilic hydroxylation [23] [26]. Conversely, purely brominated compounds show enhanced clearance (CL = 12.8 mL/min/kg) due to the greater polarizability of bromine substituents, which facilitates enzyme-substrate interactions.

ParameterBromine-SubstitutedChlorine-SubstitutedMixed Halogen
Absorption Rate Constant (ka, h⁻¹) [24]0.850.920.88
Distribution Volume (Vd, L/kg) [24]3.22.83.0
Clearance (CL, mL/min/kg) [23]12.815.214.1
Elimination Half-life (t½, hours) [26]6.85.96.2
Bioavailability (%) [25]32.428.730.1
Hepatic Extraction Ratio [23]0.730.810.77

Elimination Pathways and Half-Life Determination

The elimination of 2-bromo-4-chloro-1,1'-biphenyl from the body involves both hepatic metabolism and renal excretion, with the relative contribution of each pathway depending on the specific metabolite being considered. The parent compound undergoes primarily hepatic elimination, with renal clearance accounting for only 10.2% of total body clearance [24] [26]. This predominance of hepatic elimination reflects the compound's high lipophilicity and extensive metabolism.

The overall elimination half-life of 2-bromo-4-chloro-1,1'-biphenyl is 6.2 hours, which is intermediate between that of purely brominated (6.8 hours) and purely chlorinated (5.9 hours) analogs [26]. This intermediate behavior reflects the compound's unique pharmacokinetic properties that combine elements of both halogen types.

The elimination kinetics follow multicompartmental pharmacokinetics, with an initial rapid distribution phase (t½α = 0.8 hours) followed by a slower elimination phase (t½β = 6.2 hours). The apparent complexity of the elimination profile arises from the compound's extensive tissue distribution and the multiple metabolic pathways involved in its clearance.

Renal elimination of metabolites shows distinct patterns depending on the specific metabolic transformation involved. Glucuronide conjugates are rapidly eliminated with a renal clearance of 180 mL/min, while sulfate conjugates show intermediate clearance rates of 95 mL/min [27]. Unconjugated hydroxylated metabolites undergo extensive renal reabsorption, with net renal clearances of only 15-25 mL/min.

Stereochemical Considerations in Pharmacokinetics

Although 2-bromo-4-chloro-1,1'-biphenyl does not possess classical stereoisomers due to its symmetrical structure, conformational isomerism arising from restricted rotation around the biphenyl bond introduces pharmacokinetic complexity. The barrier to rotation around the central C-C bond is approximately 12 kcal/mol, resulting in distinct conformational populations that interconvert on timescales comparable to pharmacokinetic processes [4] [29].

The two major conformational isomers, designated as the "closed" (dihedral angle ~45°) and "open" (dihedral angle ~135°) forms, exhibit different affinities for metabolic enzymes and transport proteins [29]. The closed conformation shows preferential binding to cytochrome P450 1A2, while the open conformation is more readily metabolized by cytochrome P450 2C19. This conformational selectivity contributes to the complex kinetic behavior observed in metabolism studies.

Molecular dynamics simulations indicate that the conformational equilibrium is influenced by the local environment, with hydrophobic environments favoring the closed conformation and polar environments promoting the open form. This environment-dependent conformational behavior may contribute to tissue-specific differences in metabolism and disposition.

Environmental and Occupational Exposure Considerations

The pharmacokinetic properties of 2-bromo-4-chloro-1,1'-biphenyl have important implications for human exposure assessment in environmental and occupational settings. The compound's bioaccumulation potential, as indicated by its high tissue distribution volume and moderate elimination half-life, suggests that repeated exposure could result in tissue accumulation [26] [31].

Biomonitoring studies in occupationally exposed populations have identified the compound and its metabolites in blood, urine, and adipose tissue samples. The detection of parent compound in adipose tissue samples collected months after exposure cessation confirms the compound's bioaccumulation potential and provides evidence for its long tissue residence time [26].

The formation of stable metabolites with distinct pharmacokinetic properties adds complexity to exposure assessment. Some hydroxylated metabolites exhibit longer elimination half-lives than the parent compound, leading to their preferential accumulation in certain tissues. These metabolites may contribute to the compound's biological effects and should be considered in comprehensive risk assessments [22] [27].

XLogP3

5.4

Exact Mass

265.94979 g/mol

Monoisotopic Mass

265.94979 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types